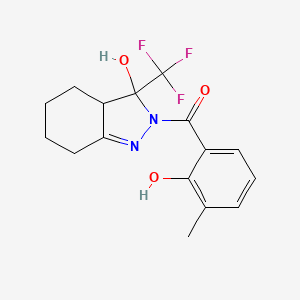

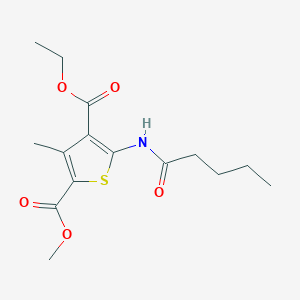

![molecular formula C20H13I3N2O2 B4944436 N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)

N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide (also known as iopamidol) is a nonionic iodinated radiographic contrast agent that is used in medical imaging procedures. It was first synthesized in the 1970s and has since become a widely used contrast agent due to its favorable safety profile and effectiveness in enhancing image quality.

Mecanismo De Acción

Iopamidol works by absorbing X-rays and creating contrast between different tissues in the body. It is administered intravenously and quickly circulates throughout the body, allowing for clear visualization of organs and structures.

Biochemical and Physiological Effects:

Iopamidol is excreted primarily through the kidneys and has a low risk of causing adverse reactions. However, in rare cases, it may cause allergic reactions or kidney damage in patients with pre-existing renal impairment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Iopamidol has several advantages for use in lab experiments. It is highly water-soluble and has a low toxicity profile, making it a safe and effective contrast agent for in vivo imaging studies. However, its use is limited by its cost and availability, as well as its lack of stability in certain experimental conditions.

Direcciones Futuras

There are several potential future directions for research involving iopamidol. These include the development of new formulations with improved stability and targeting capabilities, as well as the investigation of its potential use in theranostic applications. Additionally, further studies may be conducted to better understand its mechanisms of action and potential side effects.

Métodos De Síntesis

Iopamidol is synthesized through a multi-step process involving the reaction of 2,3,5-triiodobenzoic acid with N-benzoyl-4-aminophenol. The resulting product is then acylated with isopropyl alcohol to form the final compound.

Aplicaciones Científicas De Investigación

Iopamidol is commonly used in medical imaging procedures such as computed tomography (CT) scans, angiograms, and myelograms. Its ability to enhance image quality allows for more accurate diagnoses and treatment plans.

Propiedades

IUPAC Name |

N-(4-benzamidophenyl)-2,3,5-triiodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13I3N2O2/c21-13-10-16(18(23)17(22)11-13)20(27)25-15-8-6-14(7-9-15)24-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBYVRVLMFGLJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13I3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

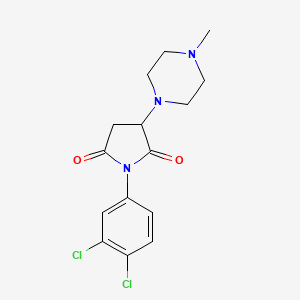

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)

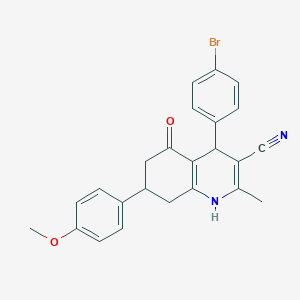

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)

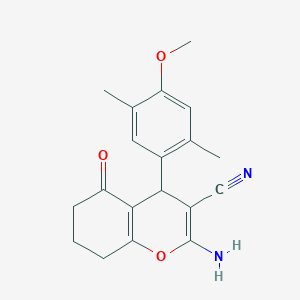

![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)

![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)

![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)